8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrFN . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline, can be achieved through a two-step procedure. The first step involves a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination .
Molecular Structure Analysis
The molecular structure of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with bromine and fluorine substituents at the 8 and 5 positions, respectively .
Physical And Chemical Properties Analysis
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a liquid at room temperature. It has a predicted boiling point of 285.0±40.0 °C .
Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in aromatic compounds like 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can lead to reduced basicity and reactivity, making them less reactive than their chlorinated and brominated analogues . This compound can serve as a precursor in the synthesis of various fluoropyridines, which are valuable for their potential use in local radiotherapy of cancer and as imaging agents for biological applications .
Radiobiology and Imaging
The introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals. 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline could be used to synthesize 18 F-substituted pyridines , which are of special interest as potential imaging agents. These agents can be used in positron emission tomography (PET) scans for the diagnosis and management of various diseases, including cancer .
Agricultural Chemistry
In agricultural chemistry, the introduction of fluorine atoms into compounds has been shown to improve physical, biological, and environmental properties8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline could be utilized in the synthesis of herbicides and insecticides, providing a pathway to create more effective and environmentally friendly agricultural products .
Antiviral Research
Indole derivatives, which can be synthesized from compounds like 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline , have shown significant antiviral activities. These derivatives can be designed to inhibit various RNA and DNA viruses, offering a platform for the development of new antiviral drugs .
Anticancer Activity
The structural motif of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is found in many bioactive compounds that exhibit anticancer properties. Its derivatives can be tailored to target specific cancer cells, potentially leading to the development of novel anticancer therapies .
Development of Anti-HIV Agents
Indole derivatives are also known for their anti-HIV properties. By synthesizing specific derivatives of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline , researchers can explore new treatments for HIV. These compounds can bind with high affinity to multiple receptors, which is crucial in the development of effective anti-HIV medications .
properties
IUPAC Name |
8-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOBVDJUJIYVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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